molecular formula C21H22ClN5O3S B2832860 N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189428-35-0

N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2832860
CAS No.: 1189428-35-0
M. Wt: 459.95
InChI Key: BTXNZSGYYXXJFK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic propanamide derivative featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core. Key structural elements include:

  • A 3-chloro-4-methoxyphenyl group attached via a propanamide linker.
  • A 4-isobutyl substituent on the triazolo-pyrimidine ring.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3S/c1-12(2)11-26-20(29)19-15(8-9-31-19)27-17(24-25-21(26)27)6-7-18(28)23-13-4-5-16(30-3)14(22)10-13/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXNZSGYYXXJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound's structure is characterized by a propanamide backbone linked to a thieno-triazolo-pyrimidine moiety and a 3-chloro-4-methoxyphenyl group. Its molecular formula is C21H22ClN5O3SC_{21}H_{22}ClN_{5}O_{3}S with a molecular weight of approximately 459.9 g/mol. The presence of chlorine and methoxy groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC21H22ClN5O3S
Molecular Weight459.9 g/mol
CAS Number1189428-35-0

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : The compound contains a hinge-binding moiety commonly found in kinase inhibitors. Kinases are crucial for various cellular processes, including proliferation and survival. Inhibition of specific kinases could lead to therapeutic effects in cancer and other diseases.
  • Phosphodiesterase Inhibition : Similar compounds have shown phosphodiesterase (PDE) inhibitory activity, which can elevate cyclic nucleotide levels (cAMP and cGMP). This elevation can influence various signaling pathways related to inflammation and cellular growth .
  • Antioxidant Activity : The structural components suggest potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis in cancer cell lines. For instance, thieno[2,3-e][1,2,4]triazolo-pyrimidine derivatives have been reported to inhibit tumor growth by targeting specific signaling pathways involved in cell survival .

Anti-inflammatory Effects

Research has indicated that compounds with similar chemical frameworks possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is often mediated through the inhibition of PDEs, leading to increased levels of cAMP which subsequently downregulates inflammatory responses .

Case Studies

  • Case Study on Cancer Cell Lines : A study examined the effect of thieno-triazolo-pyrimidine derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 µM to 30 µM for different derivatives.
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), the administration of similar compounds resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting their potential utility in treating inflammatory diseases.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C21_{21}H22_{22}ClN5_5O3_3S
  • Molecular Weight : 459.9 g/mol
  • CAS Number : 1189428-35-0

The compound features a thieno-triazolo-pyrimidine core, which is known for its diverse biological properties. The presence of a chloro and methoxy group on the phenyl ring further enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Preliminary studies have indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide exhibit significant anticancer activity. Research has shown that thieno[2,3-e][1,2,4]triazoles possess cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies suggest that derivatives of thieno-triazolo compounds can inhibit kinases or other enzymes crucial for tumor growth. This inhibition could lead to reduced tumor size and improved patient outcomes.

Antimicrobial Properties

There is growing interest in the antimicrobial properties of compounds containing thiazole and triazole rings. The unique structure of this compound may lend itself to effective antimicrobial activity against bacteria and fungi. This potential application is particularly relevant in the context of rising antibiotic resistance.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the thieno-triazole scaffold through cyclization reactions.
  • Introduction of the chloro and methoxy groups via electrophilic substitution.
  • Final amide formation through coupling reactions.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
  • Mass Spectrometry (MS) : Used to determine molecular weight and confirm identity.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of similar compounds, researchers found that derivatives with a thieno-triazole core demonstrated IC50 values in the low micromolar range against several cancer cell lines (e.g., breast and lung cancer). The study highlighted the importance of structural modifications in enhancing potency.

Case Study 2: Antimicrobial Testing

Another research project focused on testing various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the triazole ring significantly improved antibacterial activity compared to standard antibiotics.

Comparison with Similar Compounds

Propanamide-Based Derivatives

lists simpler propanamide derivatives, such as propanil (N-(3,4-dichlorophenyl)propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) . Key differences include:

  • Isoxaben incorporates an isoxazole ring instead of the thieno-triazolo-pyrimidine core, highlighting how heterocyclic variations influence target specificity .
Parameter Target Compound Propanil Isoxaben
Core Structure Triazolo-pyrimidine + thiophene Simple propanamide Isoxazole + benzamide
Phenyl Substituents 3-Cl, 4-OCH3 3,4-diCl 2,6-diOCH3 + isoxazole
Bioactivity (Inferred) Enzymatic inhibition? Herbicide Cellulose biosynthesis inhibitor

Thieno-Triazolo-Pyrimidine Derivatives

describes 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide, a direct structural analog. Differences include:

  • Alkyl Chain : Isobutyl (target) vs. butyl (analog), affecting lipophilicity (logP) and steric bulk.
  • Aromatic Substituents : 3-Cl-4-OCH3 (target) vs. 4-CH3 (analog), altering electronic properties and binding interactions .
Parameter Target Compound Compound
Alkyl Group 4-isobutyl 4-butyl
Aromatic Group 3-Cl-4-OCH3 4-CH3
Electronic Effects Mixed (EWG Cl + EDG OCH3) Weak EDG (CH3)
Predicted Solubility Moderate (polar OCH3) Lower (nonpolar CH3)

Heterocyclic Systems in Antimicrobial Agents

references triazolo- and pyrimidine-based compounds with antimicrobial and antitumor activity. For example, N-heteroimmine-1,2,3-dithiazoles demonstrate that substituents on the triazolo-pyrimidine ring (e.g., isobutyl vs. cyano groups) modulate bioactivity and metabolic stability .

Research Findings and Implications

Structural Impact on Bioactivity

  • The thiophene-triazolo-pyrimidine core likely enhances π-π interactions with biological targets compared to simpler heterocycles.
  • The isobutyl group may improve metabolic stability over linear alkyl chains (e.g., butyl) due to steric hindrance .

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